REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][C:5](=[O:9])[C:4]1=[O:10])[CH3:2].[CH2:11]=[O:12]>Cl>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:11][OH:12])[C:5](=[O:9])[C:4]1=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C(NCC1)=O)=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 μL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 50° C. for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated at 15 mm
|
Type
|
CUSTOM
|
Details
|
dried in high vacuo (0.0013 mbar) (0.001 mm)
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(N(CC1)CO)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |